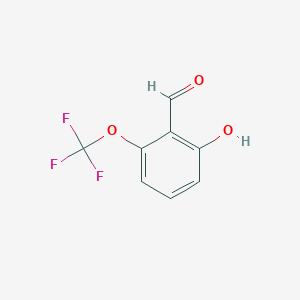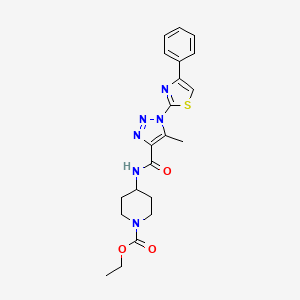
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate typically involves the esterification of 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to remove excess ethanol and other by-products, followed by purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)propanoate
Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoate
Substitution: 2-(2-amino-4-formyl-6-methoxyphenoxy)propanoate (example with amine substitution)
Applications De Recherche Scientifique
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and synthetic pathways.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and chloro substituents can modulate the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate can be compared with similar compounds such as:
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
Ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propriétés
IUPAC Name |
ethyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-10(14)5-9(7-15)6-11(12)17-3/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDWCFVXLBYXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2419974.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2419979.png)
![N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2419980.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)




![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)
